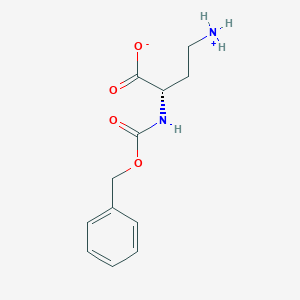

3-Amino-3-(pyridin-3-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTCEJINJFHMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977819 | |

| Record name | 3-Amino-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62247-21-6 | |

| Record name | 3-Amino-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(pyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-3-(pyridin-3-yl)propanoic Acid: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(pyridin-3-yl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest in the field of medicinal chemistry. Its unique structure, featuring a pyridine ring, imparts specific chemical properties that make it a valuable chiral building block in the synthesis of complex organic molecules and peptidomimetics.[1] This guide provides a comprehensive overview of its chemical structure, properties, and its emerging role in drug development.

Chemical Structure and Properties

The chemical identity of this compound is defined by its molecular formula, C₈H₁₀N₂O₂, and a molecular weight of 166.18 g/mol .[2] The structure consists of a propanoic acid backbone with an amino group and a pyridin-3-yl group attached to the β-carbon. This arrangement provides a chiral center, leading to (R) and (S) enantiomers.

Physicochemical Data

Quantitative data for this compound and its isomers are summarized below. It is important to note that experimental data for the specific title compound is limited, and therefore, data for closely related isomers are included for reference.

| Property | Value | Compound | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | This compound | [2] |

| Molecular Weight | 166.18 g/mol | This compound | [2] |

| CAS Number | 62247-21-6 | This compound | [2] |

| Boiling Point | 323.5±32.0 °C (Predicted) | (R)-3-Amino-3-(pyridin-2-yl)propanoic acid | [3] |

| Melting Point | 60-63 °C (for 3-Aminopyridine) | 3-Aminopyridine | |

| pKa (carboxyl) | Not available | ||

| pKa (amino) | Not available | ||

| pKa (pyridine) | Not available | ||

| Solubility (Water) | 3.33 mg/mL (for isomer) | (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | [4] |

| Solubility (DMSO) | 5 mg/mL (for isomer) | (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | [4] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, the methine proton at the chiral center, and the methylene protons of the propanoic acid backbone. The aromatic protons would appear in the downfield region, characteristic of pyridyl protons.[5]

-

¹³C NMR: The carbon NMR would display distinct signals for the carboxylic acid carbon, the carbons of the pyridine ring, the chiral β-carbon, and the α-carbon.

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the O-H stretching of the carboxylic acid, N-H stretching of the amino group, C=O stretching of the carbonyl group, and C=N and C=C stretching vibrations of the pyridine ring.[6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the propanoic acid chain.[7]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, general methods for the synthesis of related β-amino acids can be adapted. One common approach involves the Rodionov reaction, which is a one-pot synthesis utilizing an aldehyde, malonic acid, and a source of ammonia.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, starting from pyridine-3-carbaldehyde. This represents a logical relationship of the synthetic steps.

Caption: A conceptual workflow for the synthesis of the target compound.

Experimental Protocol Example (Adapted from related syntheses)

Objective: To synthesize this compound.

Materials:

-

Pyridine-3-carbaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

A mixture of pyridine-3-carbaldehyde, malonic acid, and ammonium acetate in ethanol is refluxed for several hours.

-

The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is dissolved in water and washed with an organic solvent to remove non-polar impurities.

-

The aqueous layer is then acidified with hydrochloric acid to precipitate the product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

Note: This is a generalized protocol and would require optimization for specific yields and purity.

Role in Drug Development and Biological Activity

This compound and its derivatives are primarily utilized as chiral building blocks in the synthesis of more complex, biologically active molecules.[1][8] The pyridine moiety can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets. While the direct biological activity of the parent compound is not extensively documented, its incorporation into larger molecules can significantly influence their pharmacological properties.

Application in Peptide Synthesis

Non-proteinogenic amino acids like this compound are used to create peptidomimetics with enhanced stability and novel biological activities. The incorporation of such unnatural amino acids can improve resistance to enzymatic degradation and allow for the exploration of new chemical space in drug design.

The general workflow for incorporating this amino acid into a peptide sequence via solid-phase peptide synthesis (SPPS) is outlined below.

Caption: A simplified workflow for solid-phase peptide synthesis.

At present, there is no specific, well-documented signaling pathway that is directly modulated by this compound itself. Its significance lies in its utility as a synthetic intermediate for creating novel therapeutic agents. Researchers in drug development can leverage this building block to design molecules that target a wide range of biological pathways implicated in various diseases.

Conclusion

This compound is a valuable chiral building block for medicinal chemists and drug development professionals. Its unique structural features offer opportunities for the design of novel peptidomimetics and other bioactive molecules. While further research is needed to fully elucidate the direct biological activities and physicochemical properties of this compound, its potential as a key synthetic intermediate is clear. The synthetic methodologies and applications outlined in this guide provide a foundation for its use in the development of next-generation therapeutics.

References

- 1. 64090-98-8 Cas No. | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. 149196-86-1 CAS MSDS ((R)-3-AMINO-3-(2-PYRIDINYL)PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 37535-49-2 Cas No. | (2S)-2-Amino-3-(pyridin-4-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]

3-Amino-3-(pyridin-3-yl)propanoic acid CAS number 62247-21-6 information

CAS Number: 62247-21-6

For Research, Scientific, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-3-(pyridin-3-yl)propanoic acid, a heterocyclic β-amino acid of significant interest in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, presented in a format tailored for researchers and scientists.

Chemical and Physical Properties

This compound is a non-proteinogenic β-amino acid. The presence of a pyridine ring and the β-amino acid scaffold makes it a valuable building block for the synthesis of novel pharmaceutical agents and peptidomimetics.[1][2][3] Its structure combines the conformational constraints of a β-amino acid with the specific physicochemical properties conferred by the pyridine moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62247-21-6 | [4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [4] |

| Molecular Weight | 166.18 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically ≥97% | [4] |

| Synonyms | β-Amino-3-pyridinepropanoic acid | [4] |

| Topological Polar Surface Area | 76.21 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 3 | [4] |

| LogP | 0.5561 | [4] |

| Storage | Store at room temperature | [4] |

Table 2: Spectral Data Summary

| Data Type | Summary |

| ¹H NMR, ¹³C NMR, IR | Specific experimental spectral data for this compound is not readily available in public databases. Researchers should perform their own spectral analysis for characterization. For reference, the PubChem entry for the non-aminated analogue, 3-(Pyridin-3-yl)propanoic acid, contains some spectral information.[5] |

| Mass Spectrometry | The non-aminated analogue, 3-(Pyridin-3-yl)propanoic acid, shows characteristic fragmentation patterns that may be useful for comparison.[5] |

Experimental Protocols: Synthesis

The most common and efficient method for the synthesis of β-aryl-β-amino acids is the Rodionov reaction . This one-pot, three-component reaction involves the condensation of an aldehyde, malonic acid, and ammonium acetate.[6][7][8]

General Protocol for the Synthesis of this compound via Rodionov Reaction

This protocol is adapted from established procedures for the synthesis of analogous β-amino acids.[8]

Materials:

-

3-Pyridinecarboxaldehyde

-

Malonic acid

-

Anhydrous ammonium acetate

-

Glacial acetic acid

-

Acetone

Procedure:

-

To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in glacial acetic acid, add anhydrous ammonium acetate (4 equivalents).

-

Stir the solution at 40°C for approximately 10 minutes.

-

Add malonic acid (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to 85°C and stir for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude β-amino acid often precipitates from the reaction mixture upon cooling.

-

Collect the solid product by filtration and wash with cold acetone to remove unreacted starting materials and impurities.

-

The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Expected Yield: Yields for this type of reaction typically range from 50% to 70%.[8]

Biological Activity and Applications in Drug Development

β-Amino acids and their derivatives are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides (β-peptides), leading to enhanced resistance to proteolytic degradation. The incorporation of a pyridine ring introduces a key pharmacophore that can participate in various biological interactions.

While specific studies on the direct biological targets of this compound are limited, its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests it may act as a GABA analogue . Such compounds are known to have potential applications as anticonvulsants, sedatives, and anxiolytics.

Potential Mechanisms and Therapeutic Areas:

-

Central Nervous System (CNS) Activity: The introduction of a pyridine moiety into drug candidates has been shown to modulate penetration into the CNS.[9] Depending on the overall molecular structure, this can either be enhanced or, advantageously for peripherally acting drugs, reduced.

-

Enzyme Inhibition: Derivatives of the closely related (R)-3-amino-3-(3-pyridyl) propanoic acid have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, indicating a potential role for this scaffold in antiviral drug design.

-

Improved Pharmacokinetics: In a study focused on antiplatelet agents, the inclusion of a 3-(3-pyridyl)-β-amino acid moiety in a lead compound led to significantly improved potency, oral absorption, and duration of action.[1] This highlights the potential of this structural motif to enhance the drug-like properties of therapeutic candidates.

Conclusion

This compound is a versatile chemical building block with significant potential in drug discovery and development. Its synthesis is accessible through well-established methods like the Rodionov reaction. While direct biological data on this specific compound is sparse, the known activities of related β-amino acids and pyridine-containing pharmaceuticals suggest promising avenues for future research, particularly in the areas of CNS disorders and infectious diseases. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mmsl.cz [mmsl.cz]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pleiades.online [pleiades.online]

- 7. researchgate.net [researchgate.net]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. Amphoteric drugs. 3. Synthesis and antiallergic activity of 3-[(5,11-dihydro[1]benzoxepino[4,3-b]pyridin-11- ylidene)piperidino]propionic acid derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 3-Amino-3-(pyridin-3-yl)propanoic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(pyridin-3-yl)propanoic acid is a β-amino acid containing a pyridine moiety, a structural motif of interest in medicinal chemistry. While comprehensive biological data for the parent compound remains limited in publicly available literature, its derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the reported biological activities of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of experimental workflows and potential signaling pathways to facilitate further research and development in this area.

Introduction

β-Amino acids and their derivatives are of significant interest in pharmaceutical research due to their unique structural features, which can impart favorable pharmacological properties such as increased metabolic stability. The incorporation of a pyridine ring, a common scaffold in many approved drugs, into a β-amino acid framework, as seen in this compound, presents a compelling starting point for the design of novel therapeutic agents. This guide focuses on the documented biological activities of derivatives of this core structure, providing a foundation for researchers and drug development professionals.

Biological Activities of this compound Derivatives

Derivatives of this compound have been primarily investigated for their anticancer and antimicrobial properties. The following sections summarize the key findings in these areas.

Anticancer Activity

Several studies have reported the synthesis and in vitro anticancer evaluation of various derivatives. These compounds have shown promising activity against a range of cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |

| 12 | 3-aminoimidazo[1,2-α]pyridine | HT-29 (Colon) | 4.15 ± 2.93 | [1] |

| 14 | 3-aminoimidazo[1,2-α]pyridine | B16F10 (Melanoma) | 21.75 ± 0.81 | [1] |

| 18 | 3-aminoimidazo[1,2-α]pyridine | B16F10 (Melanoma) | 14.39 ± 0.04 | [1] |

| 11 | 3-aminoimidazo[1,2-α]pyridine | HT-29 (Colon) | 18.34 ± 1.22 | [1] |

Note: The reported compounds are derivatives where the this compound core has been significantly modified to form the imidazo[1,2-α]pyridine scaffold.

Antimicrobial Activity

Derivatives of this compound have also been explored for their potential as antimicrobial agents against various bacterial strains.

Table 2: Antimicrobial Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives (MIC values in µg/mL)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 21b | S. aureus (ATCC25923) | >256 | [2] |

| 21d | S. pneumoniae (ATCC49619) | 8 | [2] |

| 21e | S. aureus (ATCC25923) | 32 | [2] |

| 21f | S. aureus (ATCC25923) | 32 | [2] |

| Linezolid | S. aureus (ATCC25923) | 2 | [2] |

| Linezolid | S. pneumoniae (ATCC49619) | 1 | [2] |

Note: These compounds are oxazolidinone derivatives incorporating a pyridine-3-yl moiety.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of anticancer and antimicrobial activities of this compound derivatives.

In Vitro Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HT-29, B16F10) are seeded in 96-well plates at a density of 5 x 103 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vitro Antimicrobial Activity - Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol:

-

Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus, S. pneumoniae) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 CFU/mL.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Visualizations

Experimental Workflow

References

Mechanism of Action for Pyridine-Containing Beta-Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-containing beta-amino acids represent a unique class of unnatural amino acids that have garnered interest in medicinal chemistry. The incorporation of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, into a beta-amino acid scaffold introduces specific steric and electronic properties. These modifications can significantly influence the compound's pharmacological profile, including its binding affinity to biological targets, metabolic stability, and ability to modulate cellular signaling pathways. This technical guide provides a comprehensive overview of the known mechanisms of action for pyridine-containing beta-amino acids and related derivatives, with a focus on their enzymatic inhibition and receptor modulation. Due to the limited availability of data specifically on pyridine-containing β-amino acids, this guide also includes information on closely related pyridine-containing α-amino acid derivatives to provide a broader context for potential mechanisms.

Core Mechanisms of Action

Pyridine-containing amino acids have been primarily investigated as inhibitors of various enzymes and as modulators of receptor activity. The pyridine moiety can participate in hydrogen bonding, and cation-π interactions, which are crucial for binding to the active sites of enzymes and receptors.

Enzyme Inhibition

Pyridine-containing amino acids have shown inhibitory activity against several classes of enzymes, including nitric oxide synthases and protein kinases.

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule. Dysregulation of NO production is implicated in various pathological conditions. Certain 2-aminopyridine-containing L-amino acids have demonstrated potent inhibitory activity against all human NOS isozymes (nNOS, iNOS, and eNOS)[1][2]. The 2-aminopyridine group appears to confer higher affinity for NOS compared to a simple pyridine ring[2].

Quantitative Data for NOS Inhibition by Pyridine-Containing Amino Acid Derivatives:

| Compound | Target | IC50 (µM) | Ki (nM) | Reference |

| Compound 8 (a 2-aminopyridine-containing L-amino acid) | nNOS | 0.06 | - | [2] |

| iNOS | 0.1 | - | [2] | |

| eNOS | 0.02 | - | [2] | |

| Compound 14j (a 2-aminopyridine derivative) | rat nNOS | - | 16 | [3] |

| human nNOS | - | 13 | [3] | |

| Compound 20 (a 2-aminopyridine derivative) | rat nNOS | - | 46 | [4] |

| human nNOS | - | 48 | [4] |

Note: The data presented is for pyridine-containing L-amino acids and other pyridine derivatives, as specific quantitative data for pyridine-containing beta-amino acids as NOS inhibitors is limited in the available literature.

Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer. Pyridine derivatives are a common scaffold in the design of kinase inhibitors[5]. For instance, certain 6-amino pyridine derivatives have been developed as dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), with IC50 values in the sub-micromolar range[6]. The 2-amino-pyridine moiety is a frequent feature in kinase inhibitors, often interacting with the hinge region of the kinase's ATP-binding site[5].

Quantitative Data for Kinase Inhibition by Pyridine Derivatives:

| Compound | Target Kinase | IC50 (µM) | Reference |

| Compound 8d (6-amino pyridine derivative) | GSK-3β | 0.77 ± 0.01 | [6] |

| CK-1δ | 0.57 ± 0.12 | [6] | |

| Compound 26 (aminopyridine derivative) | VRK1 | 0.150 | [5] |

Note: The data is for pyridine derivatives, highlighting the potential of this scaffold in kinase inhibition. Specific data for pyridine-containing beta-amino acids is an area for further research.

GABA Receptor Modulation

While specific data on pyridine-containing beta-amino acids as direct GABA receptor modulators is scarce, heterocyclic β-amino acids, in general, are known to interact with the GABAergic system. For example, the (R)-enantiomer of 3-pyrrolidine carboxylic acid (β-proline) acts as a selective inhibitor of GABA uptake[7]. Given the structural similarities, it is plausible that pyridine-containing beta-amino acids could also modulate GABA receptor function, either directly at the binding site or allosterically.

Signaling Pathways

The interaction of pyridine-containing beta-amino acids with their molecular targets can lead to the modulation of various intracellular signaling pathways. Based on the known targets of related compounds, the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt signaling pathways are of particular interest.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis[8][9]. The inhibition of kinases like p38α MAPK by pyridine derivatives can disrupt this pathway[10].

Caption: General MAPK signaling cascade and potential points of inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another central signaling route that governs cell survival, growth, and metabolism. Amino acid availability is known to influence this pathway, often through the mTORC1 complex[11].

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of pyridine-containing beta-amino acids.

Synthesis of Pyridine-Containing Beta-Amino Acids

A general approach for the synthesis of β-(3-pyridyl)-DL-α-alanine involves the use of 3-pyridinecarboxyaldehyde. The process proceeds through an azlactone intermediate, which is then hydrolyzed to an acrylic acid derivative before hydrogenation[3]. Enzymatic resolution can be employed to separate the D- and L-isomers[3][12].

Caption: A simplified workflow for the synthesis of β-(3-pyridyl)-alanine.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to measure the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced.

Materials:

-

Kinase of interest

-

Kinase substrate peptide

-

ATP

-

Test compound (pyridine-containing beta-amino acid)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction:

-

In a multi-well plate, add the serially diluted compound or DMSO (vehicle control).

-

Add the kinase to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Step-by-step workflow for a luminescence-based kinase inhibition assay.

Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)

This colorimetric assay measures NOS activity by quantifying the amount of nitrite (a stable breakdown product of NO) in the sample.

Materials:

-

Cell or tissue lysate (source of NOS)

-

NOS reaction buffer (containing L-arginine, NADPH, and other cofactors)

-

Nitrate Reductase and its cofactors (if measuring total NOx)

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates containing the NOS enzyme. Determine the protein concentration of the lysates.

-

NOS Reaction:

-

In a microplate, combine the lysate with the NOS reaction buffer.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for NO production.

-

Stop the reaction (e.g., by heating or adding a precipitating agent).

-

-

Nitrate Reduction (Optional): If total NO production (nitrite + nitrate) is to be measured, incubate the samples with nitrate reductase to convert nitrate to nitrite.

-

Griess Reaction:

-

Add the Griess Reagent to each well.

-

Incubate at room temperature for a short period (e.g., 10 minutes), protected from light, to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples based on the standard curve and normalize to the protein concentration to determine NOS activity.

-

Conclusion

Pyridine-containing beta-amino acids are a promising, yet underexplored, class of compounds with potential therapeutic applications. Based on the activity of structurally related molecules, their primary mechanisms of action are likely to involve the inhibition of key enzymes such as nitric oxide synthases and protein kinases, as well as potential modulation of neurotransmitter receptors like the GABA receptor. The pyridine ring is a key pharmacophoric element that can engage in various non-covalent interactions within the binding sites of these biological targets. Further research is needed to fully elucidate the specific molecular targets, signaling pathways, and quantitative pharmacological parameters of pyridine-containing beta-amino acids. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future investigations into the mechanism of action of this intriguing class of molecules.

References

- 1. Protocols | Cell Signaling Technology [cellsignal.com]

- 2. Flow Cytometry Live Cell Protocol | Cell Signaling Technology [cellsignal.com]

- 3. Improved synthesis and resolution of beta-(3-pyridyl)-DL-alpha-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mmsl.cz [mmsl.cz]

- 8. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Profiling of Novel Heterocyclic Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential techniques and methodologies for the pharmacological profiling of novel heterocyclic amino acids. These unique chemical entities hold significant promise in modern drug discovery, offering diverse scaffolds for targeting a wide array of biological targets. This document outlines the key in vitro and in vivo assays, data interpretation, and experimental workflows necessary to characterize these compounds effectively.

Introduction to Heterocyclic Amino Acids in Drug Discovery

Heterocyclic amino acids are a class of organic compounds that incorporate a heterocyclic ring system into the structure of an amino acid. This structural feature imparts unique conformational constraints and physicochemical properties, making them valuable building blocks in medicinal chemistry.[1] The presence of heteroatoms (such as nitrogen, oxygen, or sulfur) within the ring can facilitate a variety of non-covalent interactions with biological targets, including hydrogen bonding, and electrostatic and hydrophobic interactions, which can lead to enhanced potency and selectivity.[2] The pharmacological profiling of these novel entities is a critical step in the drug discovery process, providing essential data on their efficacy, safety, and pharmacokinetic properties.[3][4]

Core Pharmacological Profiling Workflow

The pharmacological profiling of a novel heterocyclic amino acid follows a structured workflow, progressing from initial high-throughput screening to detailed in vivo characterization. This process is designed to identify promising lead candidates while filtering out compounds with undesirable properties early in development, thereby saving time and resources.

Caption: A generalized workflow for the pharmacological profiling of novel drug candidates.

Data Presentation: Quantitative Analysis

A systematic presentation of quantitative data is crucial for comparing the pharmacological profiles of different compounds. The following tables provide examples of how to structure data from key assays.

Table 1: Receptor Binding Affinity and Functional Potency

This table summarizes the binding affinity (Ki) and functional potency (EC50/IC50) of novel heterocyclic amino acid derivatives targeting the AMPA receptor.

| Compound ID | Target | Binding Assay Ki (nM) | Functional Assay EC50 (nM) | Assay Type |

| HAA-001 | AMPA (GluA2) | 15.2 | 25.8 | [3H]-AMPA Competition |

| HAA-002 | AMPA (GluA2) | 5.8 | 10.1 | [3H]-AMPA Competition |

| HAA-003 | AMPA (GluA2) | 22.1 | 45.3 | [3H]-AMPA Competition |

| HAA-004 | AMPA (GluA2) | 8.9 | 18.4 | [3H]-AMPA Competition |

Table 2: In Vitro ADMET Profile

This table presents key absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters for lead candidates.

| Compound ID | Caco-2 Permeability (Papp, 10-6 cm/s) | Efflux Ratio | Human Liver Microsomal Stability (t1/2, min) | Plasma Protein Binding (%) |

| HAA-002 | 15.2 | 1.2 | > 60 | 85.6 |

| HAA-004 | 10.5 | 1.5 | 45.2 | 92.1 |

Table 3: In Vivo Pharmacokinetic Parameters in Rats

This table summarizes the key pharmacokinetic parameters of a lead candidate following intravenous (IV) and oral (PO) administration in rats.

| Compound ID | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) | Bioavailability (%) |

| HAA-002 | IV | 2 | 1250 | 0.25 | 2850 | 2.5 | - |

| HAA-002 | PO | 10 | 850 | 1.0 | 4250 | 3.1 | 30 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust pharmacological profiling.

Radioligand Binding Assay: Competitive Inhibition

This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., [3H]-AMPA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Dilute the radiolabeled ligand to the desired concentration (typically at its Kd value).

-

Assay Setup: In a 96-well plate, add the assay buffer, test compound, radiolabeled ligand, and the cell membrane suspension.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Permeability Assay: Caco-2 Cells

This assay assesses the intestinal permeability of a compound using a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with FBS)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

-

LC-MS/MS system for analysis

Procedure:

-

Cell Seeding: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Assay Initiation: Wash the cell monolayers with pre-warmed transport buffer. Add the test compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side to measure A-to-B permeability.

-

Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral compartments.

-

Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Metabolic Stability Assay: Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system

-

Test compounds and control compounds (e.g., verapamil, testosterone)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: Prepare a reaction mixture containing HLM and the test compound in phosphate buffer. Pre-incubate at 37°C.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.

In Vivo Pharmacokinetic Study in Rats

This study determines the pharmacokinetic profile of a compound after administration to a living organism.

Materials:

-

Sprague-Dawley rats

-

Test compound formulated for the desired route of administration (e.g., oral gavage, intravenous injection)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimatization and Dosing: Acclimatize the rats to the laboratory conditions. Administer the test compound at a specific dose via the chosen route.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein).

-

Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

-

Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

-

Data Analysis: Plot the plasma concentration versus time profile. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.

Signaling Pathway Visualization: AMPA Receptor Modulation

Many novel heterocyclic amino acids are designed to modulate specific signaling pathways. For instance, a positive allosteric modulator (PAM) of the AMPA receptor can enhance glutamatergic neurotransmission.

Caption: A simplified signaling pathway of AMPA receptor modulation by a heterocyclic amino acid PAM.

This technical guide provides a foundational framework for the pharmacological profiling of novel heterocyclic amino acids. Adherence to these principles and methodologies will enable researchers to generate high-quality, reproducible data, facilitating the identification and development of the next generation of therapeutics.

References

- 1. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. New Positive Allosteric Modulator of AMPA Receptors: in vitro and in vivo Studies - Grigoriev - Doklady Biochemistry and Biophysics [journal-vniispk.ru]

- 4. researchgate.net [researchgate.net]

In Vitro Evaluation of 3-Amino-3-(pyridin-3-yl)propanoic Acid and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Amino-3-(pyridin-3-yl)propanoic acid is a β-amino acid derivative containing a pyridine ring. Its structural similarity to neurotransmitters like GABA and glutamate suggests potential activity within the central nervous system. While comprehensive in vitro data for this specific molecule is limited in publicly available literature, research on closely related analogs provides significant insights into its potential biological activities and mechanisms of action. This guide focuses on the in vitro evaluation of a key derivative, (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid, which has been identified as a glycine site agonist at the N-methyl-D-aspartate (NMDA) receptor. The methodologies and findings presented here serve as a valuable reference for the investigation of this compound and its derivatives.

Chemical Properties

| Property | Value |

| Chemical Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol [1] |

| Synonyms | beta-Amino-3-pyridinepropanoic acid[1] |

| CAS Number | 62247-21-6[1] |

Quantitative Data: NMDA Receptor Activity of a Triazole Derivative

The following table summarizes the in vitro activity of (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid at different NMDA receptor subtypes. The data was obtained using two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes expressing various rat NMDA receptor subunit combinations.[2][3]

| Compound | NMDA Receptor Subtype | Agonist Potency (EC₅₀, µM) | Maximal Response (Rₘₐₓ, % of Glycine) |

| (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid (Compound 13g) | GluN1/GluN2A | 1.2 ± 0.2 | 102 ± 3 |

| GluN1/GluN2B | 1.5 ± 0.3 | 101 ± 4 | |

| GluN1/GluN2C | 0.4 ± 0.1 | 103 ± 5 | |

| GluN1/GluN2D | 0.2 ± 0.05 | 98 ± 4 |

Data adapted from studies on triazole derivatives of amino propanoic acids.[2][3]

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology for NMDA Receptor Agonist Activity

This protocol details the methodology used to assess the agonist activity of compounds at different NMDA receptor subtypes expressed in Xenopus laevis oocytes.[2][3]

1. Oocyte Preparation:

-

Xenopus laevis oocytes are surgically removed and defolliculated by treatment with collagenase.

-

Oocytes are injected with cRNA encoding for the desired rat NMDA receptor subunits (e.g., GluN1 and GluN2A, B, C, or D).

-

Injected oocytes are incubated for 2-5 days at 18°C in a modified Barth's solution.

2. Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard recording solution (in mM: 115 NaCl, 2.5 KCl, 1.8 BaCl₂, 10 HEPES, pH 7.5).

-

The oocytes are impaled with two glass microelectrodes filled with 3 M KCl to serve as voltage and current electrodes.

-

The oocyte membrane potential is clamped at -60 mV.

3. Compound Application and Data Acquisition:

-

A saturating concentration of the co-agonist L-glutamate (100 µM) is applied to the oocyte.

-

The test compound (e.g., (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid) is then co-applied with L-glutamate at varying concentrations to elicit current responses.

-

The elicited currents are recorded, and the peak current amplitude is measured.

4. Data Analysis:

-

Concentration-response curves are generated by plotting the normalized peak current amplitude against the logarithm of the compound concentration.

-

The data are fitted to the Hill equation to determine the EC₅₀ (a measure of potency) and the Rₘₐₓ (a measure of efficacy relative to a standard agonist like glycine).

Signaling Pathway and Experimental Workflow

NMDA Receptor Activation Pathway

The following diagram illustrates the signaling pathway initiated by the activation of the NMDA receptor at the glycine binding site by an agonist, in the presence of glutamate.

Caption: Agonist binding to the NMDA receptor glycine site.

Experimental Workflow for In Vitro Evaluation

The diagram below outlines a logical workflow for the in vitro characterization of a novel compound like this compound.

Caption: Workflow for in vitro compound characterization.

Conclusion

The available in vitro data on a close triazole analog of this compound strongly suggests that this class of compounds can act as potent agonists at the glycine binding site of NMDA receptors, with some selectivity for GluN2C and GluN2D subtypes. The provided experimental protocols and workflows offer a robust framework for the further investigation of this compound itself. Future in vitro studies should aim to directly characterize the parent compound to determine its specific activity and selectivity profile, which will be crucial for understanding its therapeutic potential in the context of neurological disorders where NMDA receptor modulation is a key therapeutic strategy.

References

- 1. chemscene.com [chemscene.com]

- 2. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

An In-depth Technical Guide on the Neurotransmitter Potential of 3-Amino-3-(pyridin-3-yl)propanoic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current, albeit limited, understanding of 3-Amino-3-(pyridin-3-yl)propanoic acid and outlines a detailed framework for the systematic investigation of its potential as a neurotransmitter. While direct evidence of its interaction with specific neural targets remains to be elucidated, its structural characteristics suggest potential interactions with key neurotransmitter systems. This document serves as a roadmap for researchers, detailing the necessary experimental protocols and data analysis workflows required to thoroughly characterize the pharmacological and physiological profile of this compound. The guide includes detailed methodologies for receptor binding assays, neurotransmitter transporter uptake assays, and electrophysiological analyses, supplemented by visual workflows to facilitate experimental design and execution.

Introduction

This compound is a compound of interest within the field of neuroscience due to its structural similarity to known neuroactive compounds. The presence of a pyridine ring and an amino acid moiety suggests the potential for interaction with various neurotransmitter receptors and transporters.[1] Derivatives of similar amino acid structures are utilized in the study of neurotransmitter systems and the development of neuroprotective agents.[1] This guide provides a structured approach to systematically evaluate the neurotransmitter potential of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and for understanding the compound's behavior in biological assays.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 3733-94-2 |

| Canonical SMILES | C1=CC(=CN=C1)C(CN)C(=O)O |

Potential Neurotransmitter Pathways and Targets

Given the structural features of this compound, several major neurotransmitter systems present as primary targets for investigation. These include, but are not limited to, the GABAergic, glutamatergic, dopaminergic, and serotonergic systems. The following diagram illustrates a generic signaling pathway that could be modulated by a novel neuroactive compound.

Experimental Protocols for Assessing Neurotransmitter Potential

To elucidate the neurotransmitter potential of this compound, a multi-tiered experimental approach is recommended. The following sections detail the protocols for key in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. This is a critical first step in identifying potential molecular targets.

Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors (e.g., GABAA, GABAB, NMDA, AMPA, dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, etc.).

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex, hippocampus, striatum) or cultured cells expressing the receptor of interest in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a specific radioligand (e.g., [³H]-GABA, [³H]-flunitrazepam, [³H]-CGP52432, [³H]-MK-801, [³H]-AMPA, [³H]-raclopride, [³H]-8-OH-DPAT) with the membrane preparation in the presence of increasing concentrations of this compound.

-

Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Uptake Assays

These assays determine if a compound can modulate the reuptake of neurotransmitters from the synaptic cleft, a key mechanism for terminating neurotransmission.

Objective: To assess the ability of this compound to inhibit the uptake of various neurotransmitters (e.g., GABA, glutamate, dopamine, serotonin) by their respective transporters.

Methodology:

-

Cell Culture:

-

Use cell lines stably expressing the neurotransmitter transporter of interest (e.g., GAT1, EAATs, DAT, SERT) or primary neuronal cultures.

-

Plate the cells in a suitable format (e.g., 96-well plates).

-

-

Uptake Inhibition Assay:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a radiolabeled neurotransmitter (e.g., [³H]-GABA, [³H]-glutamate, [³H]-dopamine, [³H]-serotonin) to initiate the uptake reaction.

-

Incubate for a short period at 37°C.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells to release the internalized radiolabeled neurotransmitter.

-

-

Detection and Analysis:

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Determine the IC50 value for the inhibition of neurotransmitter uptake.

-

Electrophysiological Assays (Patch-Clamp)

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to a compound, providing insights into its functional effects as an agonist, antagonist, or modulator.

Objective: To characterize the functional activity of this compound at specific ligand-gated ion channels (e.g., GABAA, NMDA, AMPA receptors).

Methodology:

-

Cell Preparation:

-

Use cultured neurons or cell lines expressing the ion channel of interest.

-

Prepare cells for whole-cell patch-clamp recording.

-

-

Whole-Cell Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Voltage-clamp the cell at a holding potential appropriate for the ion channel being studied.

-

Apply known agonists of the receptor to elicit baseline currents.

-

-

Compound Application:

-

Apply this compound alone to test for agonist activity.

-

Co-apply the compound with a known agonist to test for antagonist or modulatory activity.

-

-

Data Acquisition and Analysis:

-

Record the changes in membrane current in response to compound application.

-

Construct dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

-

Data Presentation and Interpretation

As of the date of this publication, there is a notable absence of publicly available quantitative data on the interaction of this compound with neurotransmitter systems. The successful execution of the aforementioned experimental protocols will yield crucial data for understanding its potential neuroactivity. For clarity and comparative analysis, all quantitative results should be summarized in structured tables.

Table 2: Hypothetical Data Summary for Receptor Binding Affinity

| Receptor Subtype | Radioligand | Ki (nM) for this compound |

| GABAA | [³H]-Flunitrazepam | Data to be determined |

| GABAB | [³H]-CGP52432 | Data to be determined |

| NMDA | [³H]-MK-801 | Data to be determined |

| AMPA | [³H]-AMPA | Data to be determined |

| Dopamine D2 | [³H]-Raclopride | Data to be determined |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Data to be determined |

Table 3: Hypothetical Data Summary for Neurotransmitter Uptake Inhibition

| Transporter | Substrate | IC50 (µM) for this compound |

| GAT1 | [³H]-GABA | Data to be determined |

| EAAT1 | [³H]-Glutamate | Data to be determined |

| DAT | [³H]-Dopamine | Data to be determined |

| SERT | [³H]-Serotonin | Data to be determined |

Table 4: Hypothetical Data Summary for Functional Activity (Electrophysiology)

| Receptor Subtype | Agonist/Antagonist/Modulator | EC50/IC50 (µM) for this compound |

| GABAA | To be determined | Data to be determined |

| NMDA | To be determined | Data to be determined |

| AMPA | To be determined | Data to be determined |

Conclusion and Future Directions

This compound represents a molecule with unexplored potential in the realm of neurotransmission. This technical guide provides the essential framework for a comprehensive investigation into its pharmacological and physiological properties. The immediate priority for future research is the systematic execution of the outlined in vitro assays to generate the foundational data necessary to populate the tables within this guide. Positive findings from these initial screens would warrant further investigation, including in vivo studies to assess its effects on animal behavior and central nervous system function. The elucidation of the neurotransmitter potential of this compound could open new avenues for the development of novel therapeutic agents for neurological and psychiatric disorders.

References

A Technical Guide to Substituted 3-Aminopropanoic Acids in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Substituted 3-aminopropanoic acids, commonly known as β-amino acids, represent a pivotal class of molecules in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, the additional carbon in their backbone imparts unique conformational properties and, critically, resistance to proteolytic degradation.[1] This inherent stability makes them ideal scaffolds for developing novel therapeutics with improved pharmacokinetic profiles.[1]

This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of substituted 3-aminopropanoic acids. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support ongoing research and development efforts.

Synthesis Methodologies: Building the Core Scaffold

The synthesis of substituted 3-aminopropanoic acids is a subject of extensive research, with numerous methodologies developed to control stereochemistry and introduce diverse functional groups. Asymmetric synthesis is particularly important for producing enantiomerically pure compounds, which is often crucial for targeted biological activity.[2][3]

A common strategy involves the conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds. One such asymmetric synthesis approach uses a chiral auxiliary, like an oxazolidinone derived from L-valine, to direct the stereoselective addition of a lithium amide, followed by alkylation to introduce substitution at the C2 position.[2][3]

Another versatile method is the Hantzsch thiazole synthesis, which can be adapted to create complex heterocyclic-substituted β-amino acids. This involves the condensation of a thiourea derivative (such as N-phenyl-N-thiocarbamoyl-β-alanine) with α-halocarbonyls.[4][5]

Below is a generalized workflow for the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, a class of compounds that has shown significant antimicrobial and anticancer potential.[6][7]

Biological Activities and Therapeutic Applications

Substituted 3-aminopropanoic acids exhibit a remarkable diversity of biological activities, making them valuable in various therapeutic areas.[8] Their applications range from acting as neurotransmitter analogues to forming the basis of novel anticancer and antimicrobial agents.

Central Nervous System (CNS) Modulation

Many 3-substituted GABA analogs, such as Gabapentin and Pregabalin, are widely used drugs for treating epilepsy, neuropathic pain, and anxiety disorders.[9][10] These compounds are designed as lipophilic analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[9] While not direct GABA receptor agonists, they modulate neuronal activity, in part by binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces neurotransmitter release.[10] Other derivatives have been developed as direct antagonists at GABA-B receptors.[11]

Antimicrobial and Anticancer Activity

Recent studies have highlighted the potential of 3-aminopropanoic acid derivatives as antimicrobial and anticancer agents. Specifically, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated potent, structure-dependent activity against multidrug-resistant bacteria (including ESKAPE pathogens) and fungi.[7] Hydrazone derivatives containing heterocyclic substituents were found to be particularly effective.[7]

Furthermore, the same class of compounds has been investigated for anticancer properties. Derivatives with 2-furyl and 2-thienyl substituents showed significant cytotoxic activity against A549 lung cancer cells, suggesting that shared biochemical pathways across eukaryotic organisms could be exploited.[6]

Receptor Agonism and Other Applications

Beyond CNS and antimicrobial applications, these compounds are being explored for other specific targets:

-

NMDA Receptor Agonists: (R)-2-amino-3-triazolpropanoic acid and (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives have been developed as potent, subunit-specific agonists at the glycine site of the NMDA receptor, which has therapeutic potential for neurological disorders.[12][13]

-

GPR40 Agonists: β-substituted 3-(4-aryloxyaryl)propanoic acids have been identified as potent agonists for GPR40, a receptor involved in glucose-stimulated insulin secretion, highlighting their potential in treating type 2 diabetes.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, showcasing the structure-activity relationships (SAR) of various substituted 3-aminopropanoic acids.

Table 1: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives Data extracted from studies on drug-resistant Candida species.[7]

| Compound ID | Key Substituent | Target Organism | MIC (µg/mL) |

| 14 | 2-Furyl | Candida auris | 0.5 - 4 |

| 15 | 2-Thienyl | Candida auris | 1 - 8 |

| 16 | 5-Nitro-2-thienyl | Candida auris | 1 - 8 |

| 25 | 3-Thienyl | Staphylococcus aureus | 32 |

Table 2: Anticancer Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives Data represents cell viability of A549 lung cancer cells after treatment.[6]

| Compound ID | Key Substituent | A549 Cell Viability (%) |

| 20 | 2-Furyl | 17.2% |

| 21 | 2-Thienyl | 34.2% |

| 22 | 5-Nitro-2-thienyl | Not specified, but activity restored |

| 12 | 1-Naphthyl | 42.1% |

Table 3: Activity at GABA-B Receptors Data from studies on guinea-pig isolated ileum and rat neocortical slices.[11]

| Compound | Compound Type | pA2 Value |

| HPIPS | Sulphonamide Derivative | 4.1 - 4.3 |

| ABPS | Sulphonamide Derivative | 4.1 - 4.3 |

| PIPS | Sulphonamide Derivative | 4.1 - 4.3 |

Key Experimental Protocols

This section provides detailed methodologies for representative experiments cited in the literature.

Protocol 1: Synthesis of 3-{5-substituted-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids[7]

-

Objective: To synthesize thiazole-substituted β-amino acids via Hantzsch condensation.

-

Materials: N-phenyl-N-thiocarbamoyl-β-alanine, appropriate α-haloaldehydes or α-haloketones, sodium carbonate, water, acetic acid.

-

Procedure: a. Dissolve N-phenyl-N-thiocarbamoyl-β-alanine and the selected α-halocarbonyl compound in water. b. Add sodium carbonate to the mixture. c. Heat the reaction mixture to boiling temperature and maintain for 5 hours. d. After cooling, acidify the reaction mixture with acetic acid to a pH of 6 to precipitate the product. e. For synthesizing 5-substituted derivatives, condense the resulting dihydrothiazolone product with an appropriate aromatic or heterocyclic aldehyde.

-

Analysis: Confirm the structure of the synthesized compounds using elemental analysis, ¹H-NMR, ¹³C-NMR, and IR spectroscopy. For example, in the ¹H-NMR spectrum, characteristic triplets for the CH₂CO and NCH₂ group protons are expected around 2.5-2.6 ppm and 4.1-4.3 ppm, respectively.[4][5]

Protocol 2: Asymmetric Synthesis of (R)-2-alkyl-3-aminopropanoic acids[6]

-

Objective: To achieve an asymmetric synthesis of a β²-amino acid.

-

Materials: (S)-N(3)-(2'-alkylacryloyl)-4-isopropyl-5,5-dimethyloxazolidin-2-one, a secondary lithium amide (e.g., lithium dibenzylamide), 2-pyridone as a proton source.

-

Procedure: a. Perform a conjugate addition of the secondary lithium amide to the N-acryloyl oxazolidinone derivative. b. Conduct a diastereoselective protonation of the resulting enolate using 2-pyridone. c. Perform a deprotection step to cleave the chiral auxiliary and isolate the final (R)-2-alkyl-3-aminopropanoic acid.

-

Analysis: Determine the yield and enantiomeric excess (ee) of the final product using standard analytical techniques such as chiral HPLC. This method typically furnishes the desired amino acids in good yield and high ee.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)[10]

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against microbial pathogens.

-

Materials: Synthesized 3-aminopropanoic acid derivatives, target bacterial or fungal strains (e.g., C. auris), appropriate broth medium (e.g., RPMI-1640 for fungi), 96-well microtiter plates, spectrophotometer.

-

Procedure: a. Prepare a stock solution of each test compound, typically in DMSO. b. Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates. c. Prepare an inoculum of the target microorganism adjusted to a standard concentration (e.g., 0.5–2.5 × 10³ CFU/mL for fungi). d. Add the microbial inoculum to each well containing the diluted compound. Include positive (microbe, no drug) and negative (broth only) controls. e. Incubate the plates under appropriate conditions (e.g., 35 °C for 24-48 hours). f. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism, which can be determined by visual inspection or by measuring optical density.

References

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 11. Evaluation of 3-aminopropanesulphonamide analogues of GABA as antagonists at GABA(B) receptors in peripheral and central preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral β-Amino Acids: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Chiral β-amino acids are non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural properties, which include the ability to form stable secondary structures in peptides (β-peptides) and resistance to proteolytic degradation, make them valuable building blocks for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery and key synthetic pathways for accessing enantiomerically pure β-amino acids, complete with experimental protocols, comparative data, and workflow diagrams.

Discovery and Significance

The importance of β-amino acids lies in their diverse biological activities, including antibacterial, antifungal, and potent insecticidal properties. They are fundamental components in the synthesis of pharmaceutical and agrochemical target molecules. Enantioselectively defined β-amino acids are particularly crucial in drug development, molecular recognition studies, and in the creation of novel biomolecular structures.

Major Synthesis Pathways

The synthesis of chiral β-amino acids presents a significant challenge in maintaining the desired chirality. Over the years, several methodologies have been developed to address this, broadly categorized into asymmetric catalysis, enzymatic resolutions, and the use of chiral precursors like β-lactams.

Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of β-amino acids, often involving the formation of carbon-carbon, carbon-nitrogen, or carbon-hydrogen bonds.

One of the most direct methods for synthesizing chiral β-amino acids is the asymmetric hydrogenation of β-enamino esters. This method utilizes chiral transition metal catalysts, typically based on rhodium (Rh) or ruthenium (Ru), to achieve high yields and enantioselectivities.[1] The (Z)-enamines are often preferred substrates as they tend to give higher yields compared to their (E)-counterparts.

Experimental Protocol: Asymmetric Hydrogenation of an Unprotected Enamine Ester

This protocol describes the direct asymmetric hydrogenation of an unprotected β-enamino ester using a Rhodium-Josiphos catalyst.

Materials:

-

β-enamino ester substrate (e.g., Methyl (E/Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate)

-

[Rh(COD)Cl]₂ (Rhodium(I) chloride cyclooctadiene complex dimer)

-

Chiral Josiphos ligand (e.g., (R)-(−)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine)

-

Trifluoroethanol (TFE), degassed

-

Hydrogen gas (H₂)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl acetate

-

Hexanes

Procedure:

-

A hydrogenation vessel is charged with [Rh(COD)Cl]₂ (0.05 mol %) and the Josiphos ligand (0.1 mol %) under a nitrogen atmosphere.

-

The enamine substrate (1.0 eq) is dissolved in degassed trifluoroethanol and transferred to the hydrogenation vessel.

-

The vessel is sealed, and the atmosphere is replaced with hydrogen gas. The reaction mixture is stirred vigorously at 40°C under 200 psig of H₂ for 24 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable solvent (e.g., ethyl acetate), and di-tert-butyl dicarbonate (1.2 eq) is added to protect the resulting β-amino ester.

-

The mixture is stirred at room temperature until the protection is complete (monitored by TLC or LC-MS).

-

The crude N-Boc-β-amino ester is purified by crystallization from a solvent system like ethyl acetate/hexanes to yield the enantiomerically pure product.